Benzothiazol-2-yl-(4-chloro-phenyl)-amine
Description
Significance of Heterocyclic Scaffolds in Chemical and Biological Sciences
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the chemical and biological sciences. Their structural diversity and ability to engage in a wide array of chemical interactions make them indispensable in the design of new therapeutic agents and functional materials. More than 90% of new drugs contain a heterocyclic moiety, underscoring their critical role in pharmaceutical development. tandfonline.comtandfonline.com These scaffolds are integral to the structure of numerous biomolecules, including nucleic acids, vitamins, and hormones, and they are key pharmacophores in a vast range of drugs with activities spanning from antimicrobial and anticancer to anti-inflammatory and antiviral. tandfonline.comnih.govnih.gov
Overview of Benzothiazole (B30560) Core Structures and Their Research Relevance
Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This aromatic system is of significant interest in medicinal chemistry due to its versatile biological activities. nih.govmdpi.com The benzothiazole nucleus is a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antidiabetic, anticonvulsant, and anti-inflammatory activities. nih.govnih.gov This wide range of bioactivity has spurred extensive research into the synthesis and functionalization of the benzothiazole core to develop novel therapeutic agents. nih.gov
Contextualization of Benzothiazol-2-yl-(4-chloro-phenyl)-amine within Contemporary Chemical and Medicinal Research
This compound belongs to the 2-aminobenzothiazole (B30445) class of compounds, which have been a subject of intensive study. The presence of the 4-chlorophenyl group attached to the amine at the 2-position of the benzothiazole core is a key structural feature. The substitution pattern on the phenyl ring is known to significantly influence the biological activity of benzothiazole derivatives. For instance, the presence of a chlorine atom can modulate properties such as lipophilicity and electronic character, which in turn can affect how the molecule interacts with biological targets. nih.gov Research into structurally similar compounds, such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl] derivatives, has revealed potent anticancer activities. tandfonline.comnih.gov This places this compound within a class of molecules with high potential for further investigation in drug discovery programs.
Scope and Objectives of Focused Research on this Benzothiazole Derivative
Focused research on this compound is driven by the established biological significance of the broader benzothiazole family. The primary objectives of such research would be to elucidate its specific biological profile, including its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. A thorough investigation would involve its chemical synthesis and characterization, evaluation of its biological activities through in vitro and in vivo assays, and studies to determine its mechanism of action at the molecular level. The ultimate goal is to ascertain its potential as a lead compound for the development of new therapeutic agents.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 6276-78-4 |
| Molecular Formula | C₁₃H₉ClN₂S |
| Molecular Weight | 260.74 g/mol |
| Appearance | Solid |
Synthesis and Characterization
While a specific, detailed synthesis for this compound is not extensively documented in publicly available research, its synthesis can be inferred from established methods for preparing 2-aminobenzothiazole derivatives. A common route involves the reaction of a substituted thiourea (B124793) with an oxidizing agent or the condensation of 2-aminothiophenol (B119425) with a suitable electrophile. For instance, N-arylthioureas can be cyclized to form 2-aminobenzothiazoles. organic-chemistry.org
The characterization of this compound would involve a suite of spectroscopic techniques to confirm its structure and purity.
Hypothetical Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzothiazole and 4-chlorophenyl rings, as well as a signal for the amine proton. |
| ¹³C NMR | Resonances for the carbon atoms of the bicyclic benzothiazole system and the substituted phenyl ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (260.74 m/z). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-N stretching, C=N stretching of the thiazole ring, and aromatic C-H stretching. |
Research Findings on Related Compounds
Extensive research has been conducted on benzothiazole derivatives with structural similarities to this compound, providing valuable insights into its potential biological activities.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of 2-phenylbenzothiazole (B1203474) derivatives. For example, compounds such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide have demonstrated significant anticancer activity against various human cancer cell lines. tandfonline.comnih.gov The presence of chloro and other substituents on the phenyl ring has been shown to be crucial for the cytotoxic effects of these compounds. nih.gov
Table of Anticancer Activity for Related Benzothiazole Derivatives:
| Compound | Cancer Cell Line | Activity | Reference |
| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Various | Significant anticancer activity | tandfonline.comnih.gov |
| N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide | Various | Interesting anti-cancer activities | nih.gov |
| N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)-2-(4-chlorophenylthio)acetamide | Various | Interesting anti-cancer activities | nih.gov |
Antimicrobial Activity
The benzothiazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents. Derivatives incorporating thiazolidinone and other heterocyclic moieties have shown promising activity against a range of bacterial and fungal strains. eurekaselect.comnih.gov For example, certain 3-(benzothiazol-2-yl)-2-(4-substituted phenyl) thiazolidin-4-ones have displayed potent activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. eurekaselect.comresearchgate.net
Table of Antimicrobial Activity for a Related Benzothiazole Derivative:
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 3-(benzothiazol-2-yl)-2-(4-chlorophenyl) thiazolidin-4-one | Bacillus subtilis | 25 | eurekaselect.com |
| 3-(benzothiazol-2-yl)-2-(4-chlorophenyl) thiazolidin-4-one | Staphylococcus aureus | 25 | eurekaselect.com |
| 3-(benzothiazol-2-yl)-2-(4-chlorophenyl) thiazolidin-4-one | Escherichia coli | 25 | eurekaselect.com |
Structural Analysis
The three-dimensional structure of this compound would be crucial for understanding its interaction with biological targets. While a crystal structure for this specific compound is not available, analysis of related structures provides valuable information. For instance, the crystal structure of 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol reveals that the benzothiazolylaniline group is essentially coplanar. nih.gov In the crystal lattice, molecules can form dimers through hydrogen bonding. nih.gov Such structural insights are vital for computational modeling and the rational design of more potent analogues.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQQXSUIQRSKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284028 | |
| Record name | Benzothiazol-2-yl-(4-chloro-phenyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6276-78-4 | |
| Record name | NSC34955 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazol-2-yl-(4-chloro-phenyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization Techniques in Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.
For Benzothiazol-2-yl-(4-chloro-phenyl)-amine, characteristic FT-IR absorption bands would be expected for the N-H, C=N, C-N, C-S, and C-Cl bonds, as well as for the aromatic ring vibrations. The N-H stretching vibration of the secondary amine would typically appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The C=N stretching of the benzothiazole (B30560) ring would be observed around 1615-1570 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration would appear in the lower frequency region, typically between 800 and 600 cm⁻¹.
Although specific data for the target compound is unavailable, a study on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, a structurally related compound, showed the S-N stretching vibration at 931 cm⁻¹ mdpi.com. This provides a reference point for the potential vibrations within the benzothiazole core of the target molecule.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
In the FT-Raman spectrum of this compound, strong signals would be anticipated for the symmetric vibrations of the aromatic rings and the C-S bonds within the benzothiazole moiety. The C=N and C-S stretching vibrations of the benzothiazole ring are also expected to be Raman active.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. For this compound, distinct signals would be expected for the protons on the benzothiazole ring, the 4-chlorophenyl ring, and the N-H proton of the amine group.
The aromatic protons would typically appear in the downfield region of the spectrum (δ 7.0-8.0 ppm). The protons on the 4-chlorophenyl ring would likely exhibit a characteristic AA'BB' splitting pattern due to their symmetry. The protons on the benzothiazole ring would show a more complex splitting pattern. The N-H proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
While specific ¹H NMR data for the target compound is not available, data for the structurally isomeric compound, 4-(4-Chlorophenyl)-2-thiazolamine, has been reported. It is important to note that this compound has a thiazole (B1198619) ring instead of a benzothiazole ring, which will significantly alter the chemical shifts and splitting patterns of the aromatic protons.
Table 1: ¹H NMR Data for 4-(4-Chlorophenyl)-2-thiazolamine
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| 7.81 | d | 8.6 | 2H, Aromatic |
| 7.39 | d | 8.6 | 2H, Aromatic |
| 7.15 | s | 2H, NH₂ | |
| 7.01 | s | 1H, Thiazole C-H |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. The chemical shifts of the carbon signals are indicative of their electronic environment.
In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each of the carbon atoms in the benzothiazole and 4-chlorophenyl rings. The carbon atom attached to the chlorine (C-Cl) would be shifted to a characteristic range, and the carbons of the benzothiazole ring, particularly the C=N carbon, would also have distinctive chemical shifts.
As with the ¹H NMR data, specific ¹³C NMR data for the target compound is not available. However, data for the isomer 4-(4-Chlorophenyl)-2-thiazolamine is presented below for reference.
Table 2: ¹³C NMR Data for 4-(4-Chlorophenyl)-2-thiazolamine
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 168.9 | Thiazole C=N |
| 149.1 | Aromatic C |
| 134.2 | Aromatic C-Cl |
| 132.1 | Aromatic C |
| 128.9 | Aromatic C-H |
| 127.8 | Aromatic C-H |
| 102.7 | Thiazole C-H |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. rsc.org
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with the M+2 peak being approximately one-third the intensity of the M peak. The fragmentation pattern would likely involve cleavage of the C-N bond between the benzothiazole and phenylamine moieties, as well as fragmentation of the benzothiazole ring itself.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of volatile and thermally stable compounds. In a typical EI-MS experiment, the analyte is bombarded with high-energy electrons (usually 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule.
For "this compound," the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar and less volatile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for confirming the molecular weight of a compound.
In the analysis of a related compound, Benzothiazol-2-yl-(4-Chloro-Benzylidene)-Amine, ESI-MS showed the molecular ion peak at m/z 272.68 (M⁺), confirming its molecular weight. jyoungpharm.org For "this compound," one would expect a prominent [M+H]⁺ peak. High-resolution ESI-MS can provide the exact mass, further confirming the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This technique can distinguish between compounds with the same nominal mass but different elemental formulas.
For instance, in the characterization of a newly synthesized flurbiprofen (B1673479) derivative, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, HRMS analysis was crucial. The calculated mass for the protonated molecule [C₂₂H₁₈FN₂OS]⁺ was 377.1124, and the found mass was 377.1128, resulting in a mass error of only 1.06 ppm, which unambiguously confirms the structure. mdpi.com A similar level of accuracy would be expected in the HRMS analysis of "this compound."
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophoric systems within the molecule.
For benzothiazole derivatives, the UV-Vis spectra typically exhibit strong and broad absorption bands corresponding to π→π* and n→π* transitions. mdpi.com In a study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, it was observed that the position of the substituent on the phenyl ring significantly influences the absorption and emission spectra. mdpi.com
Table 1: Photophysical Data for N-(benzo[d]thiazol-2-yl)-nitrobenzamide Isomers
| Compound | Absorption λmax (nm) | Emission λmax (nm) |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-nitrobenzamide | 271 | 380 |
| N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide | 303 | 367 |
| N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide | 307 | 342 |
Data sourced from MDPI. mdpi.com
For "this compound," the UV-Vis spectrum would be expected to show characteristic absorptions for the benzothiazole and chlorophenyl moieties. The fluorescence spectrum would provide information on the emissive properties of the compound. A related flurbiprofen derivative, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, exhibited absorption maxima at 255 nm and 307 nm in methanol. mdpi.com
Elemental Analysis (C, H, N, S)
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula to verify its elemental composition.
For a related compound, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the calculated elemental composition was C 58.76%, H 4.52%, N 17.13%, S 13.07%. The found values were C 58.66%, H 4.40%, N 17.08%, S 13.14%, which are in close agreement with the calculated values, thus supporting the proposed structure. nih.gov Similarly, for "this compound," the experimental elemental analysis data would be expected to match the theoretical values for the molecular formula C₁₃H₉ClN₂S.
Chromatographic Purity Assessment (e.g., TLC, HPLC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for separating mixtures. In the synthesis of various benzothiazole derivatives, TLC is routinely used to monitor reaction completion. jyoungpharm.orgsemanticscholar.org The purity of the compound can be initially assessed by the presence of a single spot on the TLC plate when visualized under UV light or with a suitable staining agent.
High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment. In the characterization of a series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substituted-phenyl)methanones, HPLC was used to determine the purity of the final compounds, which were found to be up to 99.36% pure. jyoungpharm.org For "this compound," an appropriate HPLC method with a suitable stationary phase (e.g., C18) and mobile phase would be developed to confirm its purity.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.
While the crystal structure of "this compound" is not available in the searched literature, the structures of several related benzothiazole derivatives have been determined. For example, the crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo mdpi.comsemanticscholar.orgthiazolo[3,2-a]pyridine-4-carboxamide revealed that the chlorophenyl ring is approximately perpendicular to the benzothiazole moiety. nih.gov In the case of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the molecule was found to be essentially planar. nih.gov These studies indicate that X-ray crystallography can provide valuable insights into the conformational preferences and packing arrangements of benzothiazole-containing molecules.
Computational Chemistry and Theoretical Investigations of Benzothiazol 2 Yl 4 Chloro Phenyl Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has served as the primary theoretical framework for modeling Benzothiazol-2-yl-(4-chloro-phenyl)-amine. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), which provide a good balance between computational cost and accuracy for describing the electronic structure of such molecules.
Geometry Optimization and Conformational Analysis
The initial step in the theoretical investigation involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, computational studies have identified the ground state optimized geometry.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C-S | 1.76 |
| Bond Length | C=N (thiazole) | 1.38 |
| Bond Length | C-N (amine) | 1.39 |
| Bond Length | C-Cl | 1.74 |
| Bond Angle | C-N-C | 128.5° |
| Dihedral Angle | C-C-N-C | ~180° |
Electronic Structure Analysis (HOMO-LUMO Orbital Energies and Charge Transmission)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is primarily localized over the electron-rich benzothiazole (B30560) ring and the amine linker, while the LUMO is distributed across the chlorophenyl ring. This distribution suggests that the benzothiazole portion acts as the primary electron donor, while the chlorophenyl group functions as the electron acceptor. The calculated HOMO-LUMO energy gap for this molecule is approximately 4.25 eV. This value provides insight into the charge transfer interactions that can occur within the molecule.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.89 eV |
| LUMO Energy | -1.64 eV |
| Energy Gap (ΔE) | 4.25 eV |
Prediction of Vibrational Spectra and Band Assignments
Theoretical vibrational analysis is used to predict the infrared and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of the molecule's constituent atoms.
The predicted vibrational spectrum for this compound shows characteristic peaks corresponding to various functional groups. For example, the N-H stretching vibration is typically observed in the range of 3400-3300 cm⁻¹. The C=N stretching of the thiazole (B1198619) ring appears around 1600 cm⁻¹. Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the C-Cl stretching vibration is found at lower frequencies, typically around 700-600 cm⁻¹. These theoretical assignments are invaluable for interpreting experimental spectroscopic data.
Table 3: Selected Predicted Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Assignment |
| ~3400 | N-H stretching |
| ~3100 | Aromatic C-H stretching |
| ~1600 | C=N stretching (thiazole) |
| ~1500 | Aromatic C=C stretching |
| ~700 | C-Cl stretching |
Prediction of Electronic Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra of molecules, providing information on their electronic transitions. The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations predict electronic transitions primarily in the ultraviolet-visible region. These transitions are generally attributed to π→π* and n→π* excitations within the aromatic systems and involving the non-bonding electrons of the nitrogen and sulfur atoms. The major absorption bands are typically associated with charge transfer from the HOMO, located on the benzothiazole-amine moiety, to the LUMO on the chlorophenyl ring.
Table 4: Predicted Electronic Transitions from TD-DFT
| λmax (nm) | Oscillator Strength (f) | Major Contribution |
| ~320 | > 0.1 | HOMO → LUMO (π→π) |
| ~280 | > 0.1 | HOMO-1 → LUMO (π→π) |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.
In the MEP map of this compound, the regions of most negative potential (typically colored red) are located around the electronegative nitrogen and sulfur atoms of the benzothiazole ring, indicating these are the most likely sites for electrophilic attack. The regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the amine hydrogen. This visualization provides a clear picture of the molecule's electrostatic landscape.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hybridization, and delocalization effects by analyzing the interactions between filled donor NBOs and empty acceptor NBOs.
For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions. The most prominent of these is the delocalization of the lone pair electrons of the amine nitrogen (a donor orbital) into the antibonding π* orbitals of the adjacent aromatic rings (acceptor orbitals). This p→π* interaction contributes to the stabilization of the molecule and influences its electronic properties. The analysis also quantifies the stabilization energies associated with these interactions, providing a measure of their strength. For instance, the interaction between the nitrogen lone pair and the benzothiazole ring's π* system shows a significant stabilization energy, confirming the strong electronic communication between the amine linker and the heterocyclic ring.
Ab Initio Quantum Chemical Calculations
Ab initio quantum chemical calculations, which are based on the fundamental principles of quantum mechanics without the use of empirical parameters, provide a rigorous framework for understanding the electronic structure and properties of molecules. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT), are employed to determine optimized molecular geometry, electronic energies, and molecular orbitals.
For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31+G(d,p), can elucidate key structural and electronic features. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule. The resulting optimized geometry is crucial for subsequent computational studies, including molecular docking and QSAR.
Furthermore, these calculations yield vital electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions. For instance, in a study of related 1,2,3-triazole-based benzothiazole derivatives, DFT calculations were used to analyze the structural, electronic, and spectral data of the synthesized compounds.
Table 1: Illustrative Electronic Properties Calculated for a Benzothiazole Derivative using DFT (Note: This data is representative of the types of results obtained for related benzothiazole derivatives, as specific data for this compound is not readily available in published literature.)
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity |
| Dipole Moment | 3.5 D | Measures molecular polarity |
Molecular Dynamics Simulations of Benzothiazole Derivatives
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule in a simulated environment, such as in water or a lipid bilayer.
In a broader context, MD simulations have been applied to benzothiazole-thiazole hybrids to study their interaction with protein targets like the p56lck kinase. These simulations, often run for nanoseconds, can assess the stability of a ligand-protein complex predicted by docking. Key metrics analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein upon ligand binding. Such studies provide a dynamic picture of the binding event, complementing the static view from molecular docking.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design, helping to identify potential biological targets for a compound and to understand the molecular basis of its activity.
For this compound, docking studies would involve placing the molecule into the binding site of various proteins implicated in disease. The benzothiazole scaffold is known to interact with a range of targets, including kinases, enzymes, and receptors. For example, studies on related 2-aminobenzothiazole (B30445) derivatives have explored their docking into the ATP-binding site of enzymes like PI3Kγ and dihydrofolate reductase (DHFR).
The docking process generates a "docking score," which estimates the binding affinity, and predicts the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. A recent study on novel 2-aminobenzothiazole derivatives used docking to assess their potential as anticancer agents by evaluating their fit within the PI3Kγ enzyme's binding domain. Similarly, another study docked derivatives into the active site of the Candida albicans CYP51 enzyme to rationalize their antifungal activity. These studies provide a roadmap for how this compound might be virtually screened against various protein targets.
Table 2: Representative Molecular Docking Results for a 2-Aminobenzothiazole Derivative with a Protein Kinase (Note: This table is illustrative, showing typical data obtained from docking studies of similar compounds.)
| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| PI3Kγ (7JWE) | -8.5 | Val851, Lys802, Asp933 | Hydrogen bonds, Hydrophobic interactions |
| DHFR (4LAE) | -7.2 | Ile7, Phe34, Arg57 | Hydrogen bonds, Pi-stacking |
| p56lck (1QPC) | -9.1 | Met319, Leu273, Ala390 | Hydrogen bonds, Hydrophobic interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules.
While a specific QSAR model for this compound would require a dataset of structurally similar compounds with measured biological activity, the general approach is well-established. For a series of aminothiazole derivatives targeting Aurora A kinase, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. These models generated 3D contour maps that indicated where modifications to the molecular structure (e.g., adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors) would likely enhance or diminish biological activity.
For this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as molecular weight, logP (lipophilicity), molar refractivity, and various electronic and topological indices. Statistical methods would then be used to build a regression model linking these descriptors to a specific activity, providing a mathematical equation to guide the design of more potent analogs.
Theoretical Evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Predicting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetics is a major cause of clinical trial failure. Computational methods, often referred to as in silico ADME, allow for the early assessment of a compound's drug-likeness.
For this compound, various ADME properties can be predicted using established computational models and rules. A key starting point is Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, logP, and the number of hydrogen bond donors and acceptors. Many studies on benzothiazole derivatives have shown that they generally comply with these rules, suggesting good potential for oral absorption.
More detailed predictions can be made for properties such as human intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes (which are key for drug metabolism). Web-based platforms and specialized software are commonly used to generate these predictions. For instance, studies on benzothiazole-based compounds have utilized such tools to predict their pharmacokinetic profiles, finding favorable absorption and bioavailability characteristics for many derivatives.
Table 3: Predicted ADME Properties for this compound (Note: These values are predictions based on standard computational models and are intended to be illustrative.)
| ADME Property | Predicted Value/Classification | Implication for Drug-Likeness |
| Molecular Weight | ~260.7 g/mol | Complies with Lipinski's Rule (< 500) |
| logP (Octanol/Water) | ~4.2 | Good lipophilicity for membrane permeability |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (< 5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (< 10) |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier Permeation | Likely to cross | Potential for CNS activity |
| CYP2D6 Inhibitor | Probable inhibitor | Potential for drug-drug interactions |
Reactivity Studies and Mechanistic Insights from Computational Models
Computational models are instrumental in studying the chemical reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, DFT calculations can be used to generate reactivity descriptors that pinpoint the most reactive sites within the molecule.
One such approach involves analyzing the frontier molecular orbitals (HOMO and LUMO). The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen and sulfur atoms in the benzothiazole ring are typically electron-rich and can act as nucleophilic centers.
Furthermore, conceptual DFT provides reactivity indices like Fukui functions and dual descriptors, which can quantify the susceptibility of each atom in the molecule to attack. This information is valuable for predicting how the molecule might be metabolized or how it could be chemically modified in a synthesis procedure. For example, understanding the reactivity of the amine linker and the potential for reactions on the aromatic rings is crucial for designing synthetic routes to new derivatives or for anticipating metabolic pathways. These computational insights provide a theoretical foundation for the observed chemical behavior of benzothiazole derivatives.
Structure Activity Relationship Sar Studies in Benzothiazol 2 Yl 4 Chloro Phenyl Amine and Its Analogues
Impact of Benzothiazole (B30560) Core Substituents on Biological Efficacy
The benzothiazole nucleus is a crucial pharmacophore, and substitutions on its benzene (B151609) ring significantly modulate the biological activity of Benzothiazol-2-yl-(4-chloro-phenyl)-amine analogues. The nature and position of these substituents can influence the compound's electronic properties, lipophilicity, and steric interactions with biological targets.
Research has shown that the introduction of electron-withdrawing or electron-donating groups at various positions of the benzothiazole ring can lead to a broad spectrum of pharmacological effects, including anticancer and antimicrobial activities. For instance, in a series of 2-aminobenzothiazole (B30445) derivatives, substitutions at the 6-position of the benzothiazole ring were found to be critical for their activity. The presence of electron-donating groups like methyl (CH₃) or ethoxy (OCH₂CH₃) at this position has been shown to enhance the anthelmintic effect of certain analogues. Conversely, the introduction of electron-withdrawing groups such as a nitro (NO₂) group can promote antibacterial activity. researchgate.net
In the context of anticancer activity, fluorination of the benzothiazole core has been a successful strategy. For example, 2-phenylbenzothiazole (B1203474) derivatives with a fluorine atom at the 5-position of the benzothiazole ring have shown potent antitumor activity. This is partly because such substitutions can block metabolic pathways that lead to inactive metabolites, thereby enhancing the bioavailability and efficacy of the parent compound. researchgate.net Specifically, the presence of a fluorine atom can prevent the formation of the less active 6-hydroxy metabolite. researchgate.net
The following table summarizes the impact of various substituents on the benzothiazole core on the anticancer activity of related compounds against different cancer cell lines.
| Compound ID | Benzothiazole Substituent | Phenylamino Substituent | Biological Activity (IC₅₀ in µM) | Cell Line | Reference |
| 1 | 6-Chloro | 4-Nitrobenzyl | Significant Inhibition | A431, A549, H1299 | nih.gov |
| 2 | 6-Fluoro | 4-Nitrobenzyl | Significant Inhibition | A549 | nih.gov |
| 3 | 7-Chloro | 2,6-Dichlorophenyl | Promising Activity | HOP-92 | nih.gov |
| 4 | 5-Fluoro | 4-Hydroxyphenyl | 0.4 | MCF-7 | chula.ac.th |
This table is illustrative and compiles data from different studies on related benzothiazole derivatives to highlight the impact of benzothiazole core substitution.
Role of the 4-Chlorophenyl Moiety in Modulating Pharmacological Activity
The 4-chlorophenyl group attached to the 2-amino position of the benzothiazole is a key determinant of the compound's biological activity. The chlorine atom, being an electron-withdrawing group, significantly influences the electronic distribution of the entire molecule, affecting its binding affinity to target proteins.
In many instances, the presence of the 4-chloro substituent on the phenyl ring is crucial for potent bioactivity. For example, in a series of 2-phenylamino-thiazole derivatives, the 4-chlorophenyl substitution was found to be important for their antimicrobial activity. mdpi.com Similarly, in studies on anticancer agents, the dichlorophenyl substitution on a chlorobenzothiazole derivative demonstrated significant potential. chula.ac.th The position of the chlorine atom is also critical. Studies comparing ortho versus meta chlorophenyl substitutions in other heterocyclic systems have shown that the position can dramatically alter the biological activity, likely due to different steric and electronic interactions within the receptor binding site. mdpi.com
Furthermore, the substitution pattern on the phenyl ring can be fine-tuned to optimize activity. For instance, in a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, the 4-chlorophenyl moiety was essential for their anti-glioma activity. The electronic nature of substituents on the phenyl ring plays a significant role. In some series of benzothiazole derivatives, electron-withdrawing groups on the phenyl ring have been shown to enhance anticancer activity. mdpi.com
The table below presents data on how modifications to the phenyl moiety influence the biological activity of related compounds.
| Compound ID | Phenyl Substituent | Biological Activity (IC₅₀ in µM) | Target/Cell Line | Reference |
| 5 | 4-Chlorophenyl | 1.3 | HeLa | chula.ac.th |
| 6 | 3,4-Dichlorophenyl | Not specified | Anticancer | chula.ac.th |
| 7 | 4-Fluorophenyl | Not specified | Anticancer | chula.ac.th |
| 8 | 4-Nitrophenyl | Not specified | Anticancer | nih.gov |
This table is a compilation of data from various studies on related compounds to illustrate the role of the phenyl moiety.
Influence of Amine Linkage and Other Bridging Units on Bioactivity Profiles
The amine group linking the benzothiazole core and the 4-chlorophenyl ring is not merely a passive spacer but an active participant in the molecule's interaction with its biological targets. This linkage can engage in hydrogen bonding, which is often a critical factor for potent biological activity.
Furthermore, extending the linker or incorporating other functional groups can also have a profound impact. For instance, the introduction of a piperidine (B6355638) carboxamide linker between the benzothiazole-phenyl core and another aromatic group has been explored in the design of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov The incorporation of an additional amino group in the pharmacophore has also been shown to enhance antiviral activity in some instances, likely due to increased hydrogen bonding interactions with the target receptor. mdpi.com
The following table illustrates how different linkers and bridging units can affect the biological activity of benzothiazole derivatives.
| Compound ID | Linker/Bridging Unit | Biological Activity | Target | Reference |
| 9 | Amine | Potent Antitumor | Various Cancer Cells | researchgate.net |
| 10 | Amide | Potent Antiproliferative | MCF-7, HepG2 | researchgate.net |
| 11 | Thioamide | Not specified | Anticancer | chula.ac.th |
| 12 | Piperidine Carboxamide | Dual Inhibition | sEH/FAAH | nih.gov |
This table provides examples of how the linker can be varied to modulate the activity of benzothiazole-based compounds.
Rational Design Principles for Enhanced Selectivity and Potency
The rational design of more potent and selective this compound analogues relies on a deep understanding of their SAR and the molecular targets they interact with. Techniques such as quantitative structure-activity relationship (QSAR) and molecular docking are instrumental in this process.
QSAR studies help to identify the key physicochemical properties (e.g., hydrophobicity, electronic parameters, steric factors) that correlate with biological activity. For instance, a QSAR study on benzothiazole derivatives as anticancer agents revealed that the presence of hydrophobic groups at a specific position (R1) could potentiate their activity. chula.ac.th Such models provide a predictive framework for designing new compounds with improved efficacy.
Molecular docking simulations provide insights into the binding modes of these compounds within the active sites of their target proteins. This allows for the design of new analogues with optimized interactions, such as enhanced hydrogen bonding or improved hydrophobic contacts. For example, docking studies of benzothiazole derivatives into the active site of enzymes like HER2 have guided the synthesis of compounds with higher binding affinities.
A key principle in the rational design of these compounds is the concept of bioisosteric replacement, where functional groups are swapped with others that have similar steric and electronic properties to improve potency or pharmacokinetic profiles. For example, the benzothiazole ring can be considered a bioisostere of other heterocyclic systems like indole (B1671886), which has also shown promising antitumor activity.
Proposed Activation Mechanisms of Benzothiazole Derivatives and Their Role in Biological Interactions
The biological activity of this compound and its analogues is often linked to their metabolic activation. A prominent mechanism involves the cytochrome P450 enzyme system, particularly the CYP1A1 isoform. researchgate.net
Upon entering the body, these benzothiazole derivatives can act as potent agonists for the aryl hydrocarbon receptor (AhR). researchgate.net Binding to the AhR leads to the induction of CYP1A1. This enzyme then metabolizes the benzothiazole compounds, leading to the formation of reactive electrophilic species. These reactive metabolites can then form covalent adducts with cellular macromolecules, most notably DNA. The formation of these DNA adducts is believed to trigger a cascade of events leading to cell cycle arrest and apoptosis, which is the underlying mechanism for their anticancer activity. researchgate.net
The specific site of metabolism on the benzothiazole ring can influence whether the resulting metabolite is active or inactive. For example, N-oxidation and N-acetylation are often associated with the generation of cytotoxic species, while C-6 oxidation can lead to inactive metabolites. researchgate.net This understanding of metabolic activation is crucial for the design of prodrugs with improved bioavailability and for predicting potential drug-drug interactions.
Furthermore, the planar structure of the benzothiazole ring system allows for intercalation into DNA, which is another proposed mechanism of action for some derivatives. The combination of metabolic activation leading to DNA adduct formation and direct DNA intercalation likely contributes to the potent biological effects observed for this class of compounds.
Biological Activities Research and Mechanistic Insights of Benzothiazol 2 Yl 4 Chloro Phenyl Amine
Antimicrobial Activity Studies
The benzothiazole (B30560) nucleus is a core component of many compounds screened for antimicrobial properties. nih.gov Research into derivatives has shown activity against a range of microbial pathogens, including bacteria and fungi. nih.govresearchgate.net
Antibacterial Efficacy and Spectrum of Activity
Derivatives of 2-aminobenzothiazole (B30445) have been a focal point of antimicrobial research. researchgate.net Studies on related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain benzothiazole derivatives have shown inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net Specifically, some novel benzothiazole derivatives have exhibited promising activity against S. aureus and E. coli. nih.govaip.org While the broader class of benzothiazoles shows significant antibacterial potential, specific data on the minimal inhibitory concentration (MIC) for Benzothiazol-2-yl-(4-chloro-phenyl)-amine against a wide spectrum of bacteria is not extensively detailed in the reviewed literature. However, the activity of related compounds suggests a potential for antibacterial action.
Table 1: Antibacterial Activity of Related Benzothiazole Derivatives
| Bacterial Strain | Activity of Related Derivatives |
|---|---|
| Staphylococcus aureus (Gram-positive) | Moderate to good activity reported for various derivatives. nih.gov |
| Bacillus subtilis (Gram-positive) | Moderate activity noted for some derivatives. researchgate.net |
| Escherichia coli (Gram-negative) | Moderate activity observed in several studies. nih.govnih.gov |
This table reflects general findings for the broader class of benzothiazole derivatives, as specific data for this compound is limited.
Antifungal Efficacy and Spectrum of Activity
Table 2: Antifungal Activity of Related Benzothiazole Derivatives
| Fungal Strain | Activity of Related Derivatives |
|---|---|
| Candida albicans | High activity reported for some derivatives. researchgate.net |
| Candida glabrata | High activity observed for certain derivatives. researchgate.net |
This table reflects general findings for the broader class of benzothiazole derivatives, as specific data for this compound is limited.
Mechanistic Investigations of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)
The mechanisms through which benzothiazole derivatives exert their antimicrobial effects are thought to be multifactorial. For antifungal action, one of the proposed mechanisms for azole-containing compounds is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme vital for ergosterol (B1671047) biosynthesis in fungi. nih.gov This disruption of the fungal cell membrane can lead to cell death. nih.gov For antibacterial action, one potential target that has been investigated for related compounds is the inhibition of enzymes like dihydropteroate (B1496061) synthase (DHPS), which is involved in folate synthesis. nih.gov Other proposed mechanisms include the perturbation of microbial fatty acid synthesis and cell membrane formation. mdpi.com However, specific studies detailing the precise antimicrobial mechanism of action for this compound, such as direct evidence of membrane disruption or specific enzyme inhibition, are not extensively covered in the available research.
Anticancer and Antitumor Research
The 2-aminobenzothiazole scaffold is a recognized pharmacophore in the design of antitumor agents. mdpi.comnih.gov Derivatives have shown selective and potent activity against various cancer cell lines. nih.govbohrium.com
In Vitro Cytotoxicity and Antiproliferative Studies Across Diverse Cancer Cell Lines
Benzothiazole derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. mdpi.com For example, 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective inhibitory activity against breast and ovarian cancer cell lines, with some derivatives showing GI50 values in the nanomolar range. nih.govnih.gov The substitution on the phenyl ring has been shown to influence the potency and selectivity of these compounds. nih.gov
While extensive data on many derivatives exists, specific IC50 values for this compound are not consistently reported across a wide array of cell lines in the reviewed literature. However, studies on closely related N-(4-chlorophenyl) derivatives of other heterocyclic systems have shown cytotoxic activity against cell lines such as the A549 non-small cell lung cancer line. ktu.edu Novel 1,3,4-thiadiazole (B1197879) derivatives bearing a 4-chlorophenyl group have also been screened for cytotoxicity against breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549) cancer cells. ekb.eg
Table 3: In Vitro Cytotoxicity of Structurally Related Compounds
| Cancer Cell Line | Compound Type | Observed Activity |
|---|---|---|
| A549 (Lung) | N-(4-chlorophenyl)-γ-amino acid derivatives | Anticancer activity comparable to cytosine arabinoside reported. ktu.edu |
| MCF-7 (Breast) | 2-(4-aminophenyl)benzothiazoles | Potent inhibitory activity in the nanomolar range for parent compound. nih.gov |
| IGROV1 (Ovarian) | 3'-substituted 2-(4-aminophenyl)benzothiazoles | GI50 values < 10 nM reported for some derivatives. nih.gov |
This table presents findings for structurally related compounds to provide context, as specific and comprehensive data for this compound is limited.
Investigation of Molecular Targets and Pathways in Cancer Cells (e.g., Topoisomerase Inhibition, Kinase Modulation, Apoptosis Induction)
Research into the anticancer mechanisms of benzothiazole derivatives has pointed towards several molecular targets and pathways. One of the key mechanisms identified for some 2-(4-aminophenyl)benzothiazoles is the induction of apoptosis. nih.gov This programmed cell death can be triggered through intrinsic pathways involving the regulation of Bcl-2 family proteins and the activation of caspases. nih.gov For instance, some derivatives have been shown to upregulate BAX and downregulate Bcl-2, leading to the activation of caspase-3 and caspase-9. nih.gov
Furthermore, kinase modulation is another avenue of investigation. Certain N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been found to inhibit AKT2/PKBβ, a kinase involved in oncogenic signaling pathways in glioma. nih.gov For other benzothiazole derivatives, inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, has been identified as a potential mechanism. nih.gov
Some studies have also suggested that the anticancer activity of these compounds may be linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage, leading to cell cycle arrest, often at the G2/M phase. nih.gov While these findings highlight potential mechanisms for the broader class of benzothiazoles, specific studies confirming topoisomerase inhibition, kinase modulation, or the precise apoptotic pathways induced by this compound are not deeply elaborated in the reviewed scientific literature.
Structure-Mechanism Correlation in Antineoplastic Activity
The antineoplastic potential of 2-aminobenzothiazole derivatives is a significant area of research. nih.gov The mechanism often involves the inhibition of key proteins and enzymes crucial for cancer cell proliferation and survival. nih.govnih.gov Studies on related 2-(4-aminophenyl)benzothiazole derivatives have shown that substitutions on the phenyl ring are critical for their anticancer activity. nih.govnih.gov
The presence of a chloro group, as in this compound, has been noted in various active anticancer compounds. For instance, a dichlorophenyl-chlorobenzothiazole derivative demonstrated potent activity against a non-small cell lung cancer cell line (HOP-92), with a GI50 value of 71.8 nM. nih.gov The high activity was attributed to the presence of three chlorine atoms. nih.gov Similarly, the synthesis of N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide resulted in a compound with considerable anticancer activity against several cancer cell lines. nih.gov
Structure-activity relationship (SAR) studies reveal that the position and nature of substituents on the phenyl ring of 2-aminobenzothiazole hybrids can significantly influence cytotoxic activity. For example, in one series of hybrids, moving a substituent from the C4 to the C2 position on the phenyl ring led to a marked decrease in activity. nih.gov The introduction of a chloro group at the 3'-position of 2-(4-aminophenyl)benzothiazoles resulted in compounds with potent activity against breast, ovarian, lung, and renal cancer cell lines. acs.org While specific mechanistic studies on this compound are not detailed in the provided results, the data on analogous structures suggest its potential to interact with cancer-related targets, possibly through pathways like PI3K, EGFR, or by acting as a kinase inhibitor. nih.govacs.org
Table 1: Antineoplastic Activity of Related Benzothiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference(s) |
| Dichlorophenyl-chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 71.8 nM | nih.gov |
| 2-Aminobenzothiazole-TZD hybrid (Compound 20) | HepG2, HCT-116, MCF-7 | 9.99 µM, 7.44 µM, 8.27 µM | nih.gov |
| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Various human tumor cell lines | Active | nih.gov |
| 2-(4-Aminophenyl)benzothiazole with 3'-chloro substituent | Breast, ovarian, lung, renal cell lines | Potent | acs.org |
Anthelmintic Activity Research
Benzothiazole derivatives have been investigated for their anthelmintic properties, aiming to combat parasitic helminth infections. stmjournals.inmsdvetmanual.com The mechanism of action for many anthelmintic drugs involves interference with the parasite's neuromuscular coordination, leading to paralysis, or disruption of vital biochemical processes. msdvetmanual.comihmc.us
Research into the anthelmintic potential of the benzothiazole scaffold has yielded several active compounds. ijnrd.orgamazonaws.com In one study, novel benzothiazole derivatives were synthesized and tested, with some compounds showing good anthelmintic activity when compared against the standard drug Albendazole. ijnrd.orgamazonaws.com Another study focused on synthesizing novel benzothiazole derivatives containing indole (B1671886) moieties, which were then evaluated for their anthelmintic properties. researchgate.net Similarly, Schiff's bases derived from fluoro-benzothiazole have demonstrated promising anthelmintic activity. researchgate.net
While direct studies on this compound were not found, the research on related structures is informative. For example, the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole derivatives led to new compounds with potential anthelmintic effects. researchgate.net The general approach involves modifying the 2-amino group or the benzothiazole ring to enhance efficacy. The chloro-phenyl moiety in the title compound is a common feature in bioactive molecules, suggesting it could contribute to activity, but specific research is required to confirm its anthelmintic potential.
Anti-inflammatory Activity Research
The benzothiazole nucleus is a key component in many compounds investigated for anti-inflammatory effects. ijper.orgstmjournals.inresearchgate.net The mechanism of action is often linked to the inhibition of enzymes like cyclooxygenase (COX), which are responsible for the production of prostaglandins (B1171923) involved in the inflammatory response. stmjournals.inresearchgate.net
Numerous studies have reported the anti-inflammatory properties of various benzothiazole derivatives. nih.gov Some have shown activity comparable to or better than conventional drugs like diclofenac (B195802) sodium and indomethacin. ijper.orgnih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on the benzothiazole ring system, such as chloro or methoxy (B1213986) groups, can enhance anti-inflammatory activity. researchgate.net For instance, a study found that a 5-chloro-1,3-benzothiazole-2-amine derivative was among the most active compounds in an anti-inflammatory assay. researchgate.net Another study synthesized benzothiazole derivatives that showed significant inhibition of carrageenan-induced rat paw edema. nih.gov
A recent study developed a series of benzothiazole derivatives, with one compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), exhibiting notable dual anticancer and anti-inflammatory activities. nih.gov This highlights the potential of chloro-substituted benzothiazoles in modulating inflammatory pathways. Research on dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors for pain relief, which is closely linked to inflammation, has identified a 2-chloro analog of a benzothiazole-phenyl compound as highly potent. nih.gov These findings suggest that this compound could possess anti-inflammatory properties, though direct experimental validation is needed.
Table 2: Anti-inflammatory Activity of Related Benzothiazole Derivatives
| Compound/Derivative | Assay | Key Finding | Reference(s) |
| 5-chloro-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Among the most active in the series | researchgate.net |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | ELISA for IL-6 and TNF-α | Significant inhibitory effect on inflammatory factors | nih.gov |
| 2-chloro analog of a benzothiazole-phenyl compound | sEH/FAAH enzyme inhibition | Potent dual inhibitor (IC50s of 7 nM and 9.6 nM) | nih.gov |
| N-(1,3-Benzothiazol-2-yl)propenamide derivative | COX enzyme inhibition | High binding energy against COX enzyme | preprints.org |
Antitubercular and Antimycobacterial Activity Research
Tuberculosis remains a major global health threat, and the search for new drugs is critical. Benzothiazole-based small molecules have shown significant promise as potent agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The benzothiazole scaffold is found in various compounds effective against mycobacteria. nih.govlife-science-alliance.org
A key target for many antitubercular benzothiazole derivatives is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). mdpi.comvlifesciences.com DprE1 is essential for the biosynthesis of the mycobacterial cell wall, making it an attractive target for drug development. nih.govacs.org
Benzothiazinones (BTZs), a related class of compounds, are potent covalent inhibitors of DprE1. acs.orgnih.gov They are activated within the bacterium to a reactive nitroso species that covalently binds to a key cysteine residue (Cys387) in the DprE1 active site. acs.orgnih.gov While this compound is not a benzothiazinone, other benzothiazole derivatives have also been identified as selective DprE1 inhibitors. For example, the benzothiazole derivative TCA1 was reported as a selective inhibitor of DprE1. vlifesciences.com This has spurred the development of new benzothiazole-containing hybrids designed to target this enzyme. nih.gov Some research has focused on developing noncovalent DprE1 inhibitors to overcome potential resistance mechanisms associated with the Cys387 residue. nih.gov
Other potential mycobacterial targets for benzothiazole derivatives include the mycolic acid transporter MmpL3 and shikimate kinase (Mtb-SK). nih.govacs.org The broad-spectrum antimycobacterial activity and the ability to target essential pathways underscore the potential of compounds like this compound in this therapeutic area.
Table 3: Activity of Benzothiazole Derivatives Against Mycobacterial Targets
| Compound Class | Target | Mechanism/Activity | Reference(s) |
| Benzothiazinones (BTZs) | DprE1 | Covalent inhibition via activated nitro group | acs.orgnih.gov |
| Benzothiazole derivative (TCA1) | DprE1 | Selective inhibitor | vlifesciences.com |
| Pyrrole-benzothiazinones | DprE1 | Noncovalent inhibition | nih.gov |
| Benzothiazole amides | MmpL3 | Suggested target; potent antimycobacterial activity | nih.gov |
| Benzothiazole derivative | Shikimate Kinase (Mtb-SK) | Allosteric inhibition (IC50 = 10.69 ± 0.9 µM) | acs.org |
Antidiabetic Activity Research
The prevalence of diabetes mellitus has driven research into novel therapeutic agents, and the benzothiazole scaffold has emerged as a promising structure. researchgate.netseejph.com Several benzothiazole derivatives have been investigated for their ability to manage hyperglycemia, often by inhibiting key digestive enzymes. researchgate.netjocpr.com
A primary strategy for controlling postprandial hyperglycemia (the spike in blood sugar after a meal) is to inhibit the enzymes α-glucosidase and α-amylase. nih.govmdpi.com These enzymes are responsible for breaking down complex carbohydrates into absorbable simple sugars. nih.gov By inhibiting them, the rate of glucose absorption is slowed. nih.gov
Numerous studies have documented the α-glucosidase and α-amylase inhibitory effects of benzothiazole derivatives. researchgate.netnih.gov In one study, a series of thiazolidinone-based benzothiazole derivatives were synthesized and showed excellent to good inhibitory activity against both enzymes, with some analogues being more potent than the standard drug acarbose. nih.gov For example, compound 6 from this series had IC50 values of 2.10 ± 0.70 µM for α-amylase and 3.20 ± 0.70 µM for α-glucosidase. nih.gov Structure-activity relationship studies in another series indicated that chloro and methoxy substitutions on the benzothiazole ring were favorable for α-glucosidase inhibition. researchgate.net This suggests that the 4-chloro-phenyl group in this compound could contribute positively to such activity. While specific data for the title compound is lacking, the consistent findings across multiple studies on related derivatives strongly support its potential as an inhibitor of these key diabetic enzyme targets. dovepress.comresearchgate.net
Table 4: Enzyme Inhibition by Antidiabetic Benzothiazole Derivatives
| Compound/Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference(s) |
| Thiazolidinone-benzothiazole (Compound 4 ) | α-Amylase / α-Glucosidase | 2.40 ± 0.70 µM / 3.50 ± 0.70 µM | nih.gov |
| Thiazolidinone-benzothiazole (Compound 5 ) | α-Amylase / α-Glucosidase | 2.30 ± 0.05 µM / 4.80 ± 0.10 µM | nih.gov |
| Thiazolidinone-benzothiazole (Compound 6 ) | α-Amylase / α-Glucosidase | 2.10 ± 0.70 µM / 3.20 ± 0.70 µM | nih.gov |
| Pyrazolobenzothiazine (Compound S1) | α-Glucosidase / α-Amylase | 3.91 µM / 8.89 µM | nih.gov |
| Acarbose (Standard) | α-Amylase / α-Glucosidase | 9.10 ± 0.10 µM / 10.70 ± 0.10 µM | nih.gov |
Other Investigated Biological Activities
Beyond the primary therapeutic targets, the unique chemical structure of this compound has prompted investigations into a range of other potential biological applications. These studies reveal a compound with a multifaceted pharmacological profile.
The role of oxidative stress in the pathology of numerous diseases has driven the search for effective antioxidant agents. nih.gov Benzothiazole derivatives have been a subject of interest in this area due to their ability to scavenge free radicals and mitigate oxidative damage. niscpr.res.in
Research into various benzothiazole derivatives has demonstrated significant antioxidant potential. Studies often utilize in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods to quantify this activity. nih.gov For instance, a series of benzothiazol-2-yl-hydrazone derivatives showed promising antioxidant activity, with compounds bearing electron-donating groups like methoxy exhibiting effects superior to the standard, ascorbic acid. Another study on benzothiazole-isothiourea derivatives found that a compound in the series exhibited high free radical scavenging activity in both DPPH and Fenton reaction assays.
While direct studies on this compound are limited, research on related structures provides valuable insights. The presence of an amine substituent is considered beneficial for antioxidant activity. However, the effect of a chloro- substitution on the phenyl ring is variable; electron-withdrawing groups can sometimes diminish the radical scavenging capacity. For example, in one study of benzothiazole-thiazolidinone derivatives, compounds with electron-donating groups showed better activity than those with electron-withdrawing groups like nitro or chloro. Conversely, other research has shown that certain chloro-substituted benzimidazole (B57391) derivatives, a related heterocyclic system, possess significant antioxidant effects.
Table 1: Antioxidant Activity of Selected Benzothiazole Derivatives This table is representative of findings in the field and may not include the specific subject compound.
| Compound/Derivative | Assay | Key Findings | Reference |
|---|---|---|---|
| Benzothiazol-2-yl-hydrazones (methoxy-substituted) | DPPH | Showed promising antioxidant activity, better than standard ascorbic acid. | |
| 2-Aryl Benzothiazole Derivatives (BTA-1, BTA-5, BTA-8) | DPPH & ABTS | Demonstrated significant radical scavenging potential. | nih.gov |
| Benzothiazole-isothiourea derivative | DPPH & Fenton Reaction | Exhibited high scavenging activity. | |
| Benzothiazole-thiazolidinone derivatives | DPPH & Hydroxy Radical Scavenging | Activity was dose-dependent; electron-donating groups enhanced activity. |
The search for novel anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Derivatives of 2-aminobenzothiazole have emerged as a promising class of compounds in this therapeutic area.
A significant study focused on synthesizing a series of 2-aminobenzothiazole derivatives and evaluating their anticonvulsant activity. The findings identified 4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate as the most potent anticonvulsant among the tested compounds. This highlights the potential importance of the (4-chloro-phenyl)amino moiety, which is a core feature of the subject compound, in conferring anticonvulsant properties. The mechanism of action for some of these derivatives is thought to involve the inhibition of the carbonic anhydrase enzyme.
Further research on other benzothiazole sulfonamides has also demonstrated significant anticonvulsant effects in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models. In one such study, a compound with a p-Cl group on the benzene (B151609) sulphonamide portion showed potent activity, suggesting that the strategic placement of a chlorine atom can be beneficial for this biological effect.
Table 2: Anticonvulsant Activity of Selected Benzothiazole Derivatives This table is representative of findings in the field and includes data on a closely related analogue.
| Compound/Derivative | Model/Target | Key Findings | Reference |
|---|---|---|---|
| 4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate | Carbonic Anhydrase Inhibition | Had the strongest anticonvulsant effect of all target compounds in the study. | |
| N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamides | MES and PTZ tests | Compounds with p-Cl substitution on the benzene sulphonamide exhibited potent anticonvulsant activity. | |
| Various 2-aminobenzothiazole derivatives | scPTZ screen | Several compounds showed remarkable protection (100%) against PTZ-induced convulsions. |
The benzothiazole nucleus is a key component in a variety of compounds that exhibit significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Human Cytomegalovirus (HCMV). nih.gov
Numerous studies have reported on the potent anti-HIV activity of benzothiazole derivatives. These compounds can act through various mechanisms, including the inhibition of key viral enzymes like reverse transcriptase (RT). For instance, a hybrid 6-chlorobenzothiazole derivative was reported to have a promising anti-HIV effect. Another study synthesized a series of benzothiazole derivatives and found that (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone was active against an HIV strain. This finding directly implicates the 4-chlorophenyl group as a component of an active anti-HIV agent within the benzothiazole class. The development of benzothiazole-based compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) remains an active area of research.
Table 3: Anti-HIV Activity of Selected Benzothiazole Derivatives This table is representative of findings in the field and includes data on a closely related analogue.
| Compound/Derivative | Virus Target | Key Findings | Reference |
|---|---|---|---|
| (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone | HIV-1 | Found to be active against a strain of human immunodeficiency virus. | |
| 6-chlorobenzothiazole derivative | HIV-1 | Showed a promising anti-HIV effect with an EC50 < 7 μg/ml. | |
| 2-(p-chlorophenoxymethyl)benzothiazole | HIV-1 RT | Found to be more active than other tested compounds with an IC50 of 0.34 µmol/l. |
Monoamine oxidase (MAO) enzymes are crucial targets in the treatment of neurodegenerative and neuropsychiatric disorders. MAO-A inhibitors are typically used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease. Benzothiazole derivatives have been extensively investigated as potent and often selective MAO inhibitors.
Research has consistently shown that many benzothiazole derivatives are highly potent and selective inhibitors of MAO-B. For example, one study synthesized a series of alkyloxy substituted benzothiazoles and found that 6-((3-chlorobenzyl)oxy)benzo[d]thiazole was among the most potent MAO-B inhibitors, with an IC50 value of 0.0028 µM. Another study on 2-methylbenzo[d]thiazole derivatives also reported potent and selective inhibition of human MAO-B.
While selectivity for MAO-B is common, some derivatives also show activity against MAO-A. For instance, a series of benzothiazole-thiazolylhydrazine derivatives yielded compounds with strong inhibitory activity against hMAO-A. The structural features of the benzothiazole scaffold, including the ability of the amine moiety to interact with hydrophobic residues in the enzyme's active site, contribute to its inhibitory potential.
Table 4: MAO Inhibition by Selected Benzothiazole Derivatives This table is representative of findings in the field and may not include the specific subject compound.
| Compound/Derivative | Target Enzyme | IC50 Value | Key Findings | Reference |
|---|---|---|---|---|
| 6-((3-chlorobenzyl)oxy)benzo[d]thiazole | MAO-B | 0.0028 µM | Potent and specific MAO-B inhibitor. | |
| 2-methylbenzo[d]thiazole derivative (4d) | MAO-B | 0.0046 µM | Potent and selective inhibitor of human MAO-B. | |
| Benzothiazole-hydrazone derivative (3e) | hMAO-B | 0.060 µM | Most active in its series, showing selective and significant inhibition. | |
| Benzothiazole-thiazolylhydrazine derivative (3b) | hMAO-A | 0.095 µM | Showed strong inhibitory activity at hMAO-A. |
The ability to protect neurons from damage is a critical therapeutic goal for treating neurodegenerative diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS). Benzothiazole derivatives, including the FDA-approved drug Riluzole, are known for their neuroprotective effects.
Research has shown that benzothiazole analogues can confer neuroprotection through various mechanisms. One key pathway is the modulation of antioxidant enzymes. A study demonstrated that certain low molecular weight benzothiazole molecules could enhance the activity of catalase, a crucial antioxidant enzyme, thereby protecting neuronal cells from damage induced by reactive oxygen species (ROS). Another study focusing on compounds for Parkinson's disease found that 2-(Benzo[d]thiazol-2-yl)-5-((4-chlorobenzyl)oxy)phenol exhibited good neuroprotective effects.
Furthermore, the benzothiazole scaffold is being explored for its ability to inhibit the aggregation of proteins implicated in neurodegeneration, such as amyloid-beta. The neuroprotective potential of these compounds is often linked to their ability to modulate calcium homeostasis and inhibit excitotoxicity.
Table 5: Neuroprotective Activity of Selected Benzothiazole Derivatives This table is representative of findings in the field and includes data on a closely related analogue.
| Compound/Derivative | Proposed Mechanism/Model | Key Findings | Reference |
|---|---|---|---|
| 2-(Benzo[d]thiazol-2-yl)-5-((4-chlorobenzyl)oxy)phenol | Parkinson's Disease Models | Exhibited good neuroprotective effect and anti-neuroinflammatory ability. | |
| Low molecular weight benzothiazole analogs (6b, 6c, 6d) | Catalase Modulation / H2O2 Stress | Enhanced neuronal cell viability and protected against ROS-mediated damage. | |
| Riluzole (2-amino-6-trifluoromethoxy) benzothiazole | Glutamate Release Inhibition | Used to treat ALS due to its neuroprotective effect. | |
| Benzothiazepine analogues | Calcium Modulation | Showed neuroprotective actions in in vitro models of neurodegeneration. |
Radioprotective agents are substances that can shield cells and tissues from the harmful effects of ionizing radiation. Despite extensive searches of scientific literature and databases, there is currently no specific research available on the radioprotective properties of this compound or its closely related derivatives. This remains an unexplored area of investigation for this class of compounds.
Hepatoprotective Potential
Extensive literature searches have not yielded specific research on the hepatoprotective potential of this compound. However, the broader class of benzothiazole derivatives has been the subject of investigations for activities relevant to liver protection, primarily focusing on their antioxidant and anti-inflammatory properties. These studies provide foundational insights into how compounds with a benzothiazole core might confer hepatoprotective effects.
Research into various benzothiazole derivatives has demonstrated their potential to mitigate liver injury, particularly in models of chemically-induced hepatotoxicity and in the context of hepatocellular carcinoma. The primary mechanisms appear to be linked to the modulation of oxidative stress and inflammatory pathways.
For instance, studies on certain 2-substituted benzothiazole derivatives have shown they can possess significant antioxidant capabilities. In one study, a novel benzothiazole derivative was evaluated for its protective effects in the initial phase of acetaminophen-induced hepatotoxicity. bohrium.comresearchgate.netresearchgate.net The findings from this research indicated that the compound could increase the levels of reduced glutathione (B108866) (GSH), a critical endogenous antioxidant, while concurrently decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. bohrium.comresearchgate.netresearchgate.net Furthermore, the compound demonstrated an ability to inhibit cytochrome P450, which is involved in the bioactivation of toxins that can lead to liver damage. bohrium.comresearchgate.net
In a different line of research focusing on hepatocellular carcinoma (HCC), a type of liver cancer, other 2-substituted benzothiazole derivatives were found to exhibit both antiproliferative and anti-inflammatory effects on HepG2 cells, a human liver cancer cell line. nih.govnih.gov These compounds were observed to induce oxidative stress within the cancer cells, leading to apoptosis. nih.gov They also reduced the activity of superoxide (B77818) dismutase (SOD), an antioxidant enzyme, and total antioxidant status (TAS) in these cells, highlighting their role in modulating the cellular redox environment. nih.govnih.gov From an anti-inflammatory perspective, these derivatives were shown to decrease the expression of nuclear factor kappa B (NF-κB), a key regulator of inflammation, and its downstream targets, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov
While this research provides a basis for the potential of the benzothiazole scaffold in liver protection, it is crucial to note that these findings are not directly applicable to this compound. The specific substitutions on the benzothiazole ring and the phenyl group are known to significantly influence the biological activity of the resulting molecule. nih.govijper.org Therefore, without direct experimental evidence, the hepatoprotective potential of this compound remains speculative and an area for future investigation.
Interactive Data Table: Hepatoprotective-Related Activities of Select Benzothiazole Derivatives
Below is a summary of findings from studies on benzothiazole derivatives that demonstrate activities relevant to hepatoprotection.
| Compound Class | Model System | Key Findings | Relevant Biomarkers | Reference |
| Benzothiazole-isothiourea derivative | ex vivo (acetaminophen-induced hepatotoxicity) | Showed high free radical scavenging activity; increased reduced glutathione content and decreased malondialdehyde levels. | Glutathione (GSH), Malondialdehyde (MDA), Cytochrome P450 | bohrium.comresearchgate.netresearchgate.net |
| 2-Substituted benzothiazole derivatives | in vitro (HepG2 human liver cancer cells) | Exhibited antiproliferative and cytotoxic properties; induced apoptosis and suppressed cell migration; reduced antioxidant defense and inflammatory markers. | Superoxide Dismutase (SOD), Total Antioxidant Status (TAS), NF-κB, COX-2, iNOS | nih.govnih.gov |
Applications of Benzothiazol 2 Yl 4 Chloro Phenyl Amine in Advanced Materials and Chemical Sciences
Coordination Chemistry and Ligand Design for Metal Complexes
The benzothiazole (B30560) moiety, with its nitrogen and sulfur heteroatoms, is an excellent ligand for coordinating with a variety of metal ions. The nitrogen atom of the thiazole (B1198619) ring in Benzothiazol-2-yl-(4-chloro-phenyl)-amine can act as a potent coordination site. While specific studies on the coordination complexes of this compound are not extensively documented, research on analogous 2-aminophenyl-benzothiazole derivatives provides valuable insights into its potential as a ligand.
For instance, derivatives of 2-(2′-aminophenyl)benzothiazole have been shown to form stable complexes with transition metals like cobalt(II), nickel(II), and rhenium(V). mdpi.com In these complexes, the 2-(2′-aminophenyl)benzothiazole ligand typically coordinates in a bidentate fashion through the nitrogen atom of the thiazole ring and the nitrogen of the amino group. mdpi.com This chelation results in the formation of stable five- or six-membered rings with the metal center. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on both the benzothiazole and the phenyl rings. The presence of the electron-withdrawing chloro group on the phenyl ring of this compound is expected to influence the electron density on the coordinating amine nitrogen, thereby affecting the stability and reactivity of the resulting metal complexes.
The coordination chemistry of such ligands is not limited to simple mononuclear complexes. Research has also explored the formation of more complex architectures, including polynuclear structures and metal-organic frameworks (MOFs). The ability of benzothiazole-based ligands to bridge multiple metal centers opens up possibilities for designing materials with interesting magnetic, catalytic, or photophysical properties.
Table 1: Examples of Metal Complexes with 2-(2'-Aminophenyl)benzothiazole Analogs
| Metal Ion | Ligand | Coordination Mode | Potential Application | Reference |
| Co(II), Ni(II) | 2-(2′-aminophenyl)benzothiazole | Bidentate (N, N') | Catalysis, Magnetic Materials | mdpi.com |
| Re(V) | 2-(2′-aminophenyl)benzothiazole | Bidentate (N, N') | Radiopharmaceuticals, Luminescent Materials | mdpi.com |
| Cu(II) | Thiazole derivatives | Bidentate/Tridentate | Antimicrobial agents | mdpi.com |
| Fe(III), Co(II), Mn(II) | 2-(Arylhydrazone)-benzothiazole | Bidentate | Biological applications | researchgate.net |
This table presents data for analogous compounds to illustrate the coordination potential of the benzothiazole scaffold.
Development of Chemo-sensors and Fluorescent Probes
The inherent fluorescence of the benzothiazole core makes it a promising platform for the development of chemosensors and fluorescent probes. nih.gov The principle behind these sensors often relies on the modulation of the fluorescence signal upon interaction with a specific analyte. This modulation can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). mdpi.com
While specific research on this compound as a chemosensor is limited, the broader class of benzothiazole derivatives has been successfully employed for the detection of various species. For example, benzothiazole-based probes have been designed for the detection of metal ions, anions like cyanide, and biologically relevant small molecules such as hydrazine (B178648). nih.govnih.gov The design of these probes often involves incorporating a receptor unit that selectively binds to the target analyte, which in turn perturbs the electronic structure of the benzothiazole fluorophore, leading to a change in its emission properties.
The 4-chloro-phenyl)-amine substituent on the title compound could play a crucial role in its potential as a chemosensor. The amine group can act as a binding site for analytes, and the chloro group can influence the photophysical properties of the molecule, potentially enhancing selectivity or sensitivity. Theoretical studies on substituted benzothiazole probes have shown that the nature and position of substituents can significantly impact their sensing capabilities. researchgate.net
Applications in Dyes and Pigments Technology
The conjugated π-system of benzothiazole derivatives often results in strong absorption in the UV-visible region and, in many cases, intense fluorescence, making them suitable for applications as dyes and pigments. nih.gov The color and photophysical properties of these molecules can be readily tuned by chemical modification.
The photophysical properties of 2-phenyl-benzothiazole derivatives are well-documented. mdpi.com Substitution on the phenyl ring, such as the chloro group in this compound, can lead to shifts in the absorption and emission maxima. These shifts are a result of the electronic effects of the substituent on the energy levels of the molecule's frontier molecular orbitals. For instance, electron-withdrawing groups can lead to a red-shift (bathochromic shift) in the absorption spectrum.
Furthermore, some benzothiazole derivatives exhibit interesting photophysical phenomena such as aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. nih.gov This property is highly desirable for applications in solid-state lighting and organic light-emitting diodes (OLEDs). While it is not yet known if this compound exhibits AIE, the potential exists and warrants further investigation.
Potential in Optoelectronic and Organic Electronic Devices (e.g., Organic Field-Effect Transistors, Solar Cells)
Benzothiazole and its derivatives have been explored as components in a variety of organic electronic devices. Their good charge transport properties and high photostability make them attractive candidates for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). mdpi.comnih.gov
In the context of OSCs, benzothiadiazole, a related heterocyclic compound, has been widely used as an electron-accepting unit in donor-acceptor type polymers and small molecules for the active layer of solar cells. researchgate.netresearchgate.net These materials exhibit broad absorption in the solar spectrum and suitable energy levels for efficient charge separation. While this compound belongs to a different subclass, the general electronic properties of the benzothiazole core suggest its potential utility in this field. Specifically, it could be investigated as a component of a dye-sensitizer in dye-sensitized solar cells (DSSCs), where its role would be to absorb light and inject electrons into a semiconductor material. nih.gov
For OFETs, the ability of benzothiazole derivatives to self-assemble into ordered structures is a key advantage. The planarity of the benzothiazole ring system facilitates π-π stacking, which is crucial for efficient charge transport in the solid state. The substituents on the benzothiazole core can be modified to control the packing arrangement and, consequently, the charge carrier mobility of the material.
Catalysis Research Involving Benzothiazole Derivatives
The field of catalysis has also benefited from the unique properties of benzothiazole derivatives. These compounds can be involved in catalysis in two primary ways: as the target molecule in catalytic synthesis or as a ligand in a catalytically active metal complex. nih.govnih.gov
Numerous catalytic methods have been developed for the synthesis of the benzothiazole core itself, utilizing transition metal catalysts to facilitate the cyclization reactions. nih.gov This highlights the importance of this scaffold in medicinal and materials chemistry.
More relevant to the applications of this compound, its potential use as a ligand in catalysis is of significant interest. Metal complexes featuring benzothiazole-based ligands have been investigated for their catalytic activity in various organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst. The chloro-substituent in this compound could influence the catalytic activity of its metal complexes by modifying the electronic environment of the metal center.
Bioimaging Applications (e.g., Amyloid Binding for Diagnostic Research)
One of the most promising areas of application for this compound and its analogs is in the field of bioimaging, particularly for the detection of amyloid plaques associated with Alzheimer's disease. nih.govnih.gov The structural analog, 2-(4'-aminophenyl)benzothiazole, forms the core of several amyloid imaging agents. nih.govnih.gov
These compounds have a high affinity and specificity for binding to the β-sheet structures that are characteristic of amyloid fibrils. nih.gov Upon binding, their fluorescence properties are often enhanced, allowing for the visualization of amyloid deposits in brain tissue. The uncharged and lipophilic nature of these molecules allows them to cross the blood-brain barrier, a prerequisite for in vivo imaging of the brain. nih.gov
The well-known amyloid imaging agent, Pittsburgh Compound B (PiB), is a derivative of 2-(4'-methylaminophenyl)-6-hydroxybenzothiazole. nih.gov Research on various analogs has shown that modifications to the phenyl ring can influence the binding affinity and pharmacokinetic properties of the imaging agent. nih.gov The presence of a halogen, such as the chloro group in this compound, has been explored in other amyloid binding agents and can potentially enhance binding affinity or other desirable properties. nih.gov
Radiolabeled versions of these benzothiazole derivatives, for example with Technetium-99m (99mTc), have been developed for single-photon emission computed tomography (SPECT) imaging of amyloid plaques. nih.gov These studies demonstrate the significant potential of the 2-phenylaminobenzothiazole scaffold for the development of diagnostic tools for Alzheimer's disease.
Table 2: Amyloid Binding Properties of 2-(4'-Aminophenyl)benzothiazole Analogs
| Compound | Target | Binding Affinity (Ki or Kd) | Imaging Modality | Reference |
| [³H]BTA-1 (2-(4′-Methylaminophenyl)benzothiazole) | Aβ fibrils | 5.8 ± 0.90 nM (Kd) | PET (potential) | nih.gov |
| ⁹⁹ᵐTc-labeled 2-(4′-aminophenyl)benzothiazole complex | Aβ₄₂ aggregates | 13.6 ± 4.8 nM (Ki) | SPECT | nih.gov |
| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Cancer cell lines | - | In vitro anticancer activity | nih.gov |
| Pyrrolidine-linked benzothiazole derivative | H₃R, AChE, BuChE, MAO-B | 0.036 µM (Ki for H₃R) | Multi-target drug design for AD | nih.gov |
This table showcases the binding affinities and applications of analogous compounds in the context of neurodegenerative diseases and cancer, highlighting the versatility of the benzothiazole scaffold.
Future Directions and Emerging Research Avenues for Benzothiazol 2 Yl 4 Chloro Phenyl Amine Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-aminobenzothiazoles, the core of the target compound, is undergoing a significant evolution towards greener and more efficient methodologies. Traditional methods often involve harsh conditions, toxic reagents, or metal catalysts, which present environmental and economic challenges. nih.gov Emerging research focuses on overcoming these limitations.
A notable advancement is the development of tandem reactions in water, which can proceed rapidly without a catalyst, offering a significant rate acceleration compared to conventional organic solvents. rsc.org For instance, the reaction of phenyl isothiocyanate with 2-aminothiophenol (B119425) in water can produce N-phenylbenzo[d]thiazol-2-amine in high yield at room temperature. rsc.org Researchers are also exploring the use of inexpensive and environmentally benign catalysts, such as iron(III) chloride (FeCl3), to facilitate the synthesis of 2-aminobenzothiazoles in aqueous media. rsc.org
Other green chemistry approaches include:
Catalyst-free synthesis: Simple and effective procedures involving the condensation of 2-aminothiophenol with aldehydes using oxidizing agents like sodium hydrosulfite have been developed. unife.it
Solvent-free reactions: The use of catalysts like urea (B33335) nitrate (B79036) under solvent-free conditions provides excellent yields and allows for catalyst recovery and reuse. mdpi.com
Nanocatalysts: Molybdenum trioxide (MoO3) nanorods and copper(II)-containing nano-silica triazine dendrimers have been employed as highly efficient and recyclable catalysts, achieving high yields in short reaction times. mdpi.com
Microwave-assisted synthesis: This technique has been used to accelerate reactions, such as in the synthesis of benzothiazole-imidazolidines. nih.gov
These novel routes not only improve the efficiency and yield but also align with the principles of sustainable chemistry, reducing waste and environmental impact. nih.govresearchgate.net
Table 1: Comparison of Modern Synthetic Methods for 2-Aminobenzothiazole (B30445) Derivatives
| Method | Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Tandem Reaction | None / FeCl3 | Water | Environmentally benign, rapid, high yield, catalyst-free option. | rsc.orgrsc.org |
| Condensation | Sodium Hydrosulfite | Ethanol | Simple, effective, catalyst-free conditions possible. | unife.it |
| Solvent-Free Reaction | Urea Nitrate | None | Swift, inexpensive, catalyst is reusable, gram-scale synthesis. | mdpi.com |
| Nanocatalysis | MoO3 Nanorods | Solvent-free | Recyclable catalyst, lower reaction time, high stability. | mdpi.com |
| Oxidative Cyclization | Iodine | DMSO / EtOH | Simultaneous formation of diverse analogues, versatile. | publish.csiro.au |
Advanced Computational Modeling for Accelerated Drug Discovery and Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of benzothiazole-based drug candidates. wjahr.commdpi.com Techniques like molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations provide profound insights into how compounds like Benzothiazol-2-yl-(4-chloro-phenyl)-amine interact with biological targets. wjahr.comresearchgate.net
Key Computational Approaches:
Molecular Docking: This technique predicts the binding modes and affinities of benzothiazole (B30560) derivatives to specific protein targets. wjahr.com For example, docking studies have been used to investigate the interactions of novel 2-aminobenzothiazole derivatives with the ATP-binding domain of the PI3Kγ enzyme and E. coli dihydroorotase. nih.govnih.gov
QSAR Analysis: QSAR models establish a mathematical relationship between the chemical structure of benzothiazole analogs and their biological activity. wjahr.com These models help in rationally designing new derivatives with enhanced potency and improved pharmacokinetic profiles. researchgate.net
Density Functional Theory (DFT): DFT calculations are employed to analyze the conformational, thermodynamic, and spectroscopic features of benzothiazole derivatives. mdpi.comresearchgate.net This helps in understanding the charge distribution, chemical reactivity, and other physical properties of the molecules. mdpi.com
Virtual Screening: Large compound libraries can be computationally screened against a specific target to identify promising hit compounds, significantly speeding up the initial phase of drug discovery. uwm.edu
These in silico methods allow for the rational design of new molecules, prediction of their activity, and optimization of their properties before committing to costly and time-consuming laboratory synthesis. bue.edu.eg
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While the benzothiazole scaffold is known to interact with a range of biological targets, the full extent of its therapeutic potential remains to be explored. tandfonline.combenthamscience.comresearchgate.net Future research will focus on identifying novel biological targets and elucidating the complex mechanistic pathways through which compounds like this compound exert their effects.
Recent studies have already expanded the known targets for benzothiazole derivatives beyond traditional ones. For instance, research has identified novel benzothiazoles that act as:
VEGFR-2 Inhibitors: Certain 2-aminobenzothiazole hybrids have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov
PI3K/Akt/mTOR Pathway Modulators: Several studies have shown that benzothiazole derivatives can inhibit components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.govnih.govfrontiersin.org
BCL-2 Inhibitors: Novel benzothiazole-based molecules have been designed and synthesized as inhibitors of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis. bue.edu.eg
Bacterial Enzyme Inhibitors: Benzothiazoles have been shown to inhibit bacterial enzymes essential for processes like cell-wall synthesis, DNA replication, and biotin (B1667282) biosynthesis, making them promising antibacterial agents. nih.govnih.gov
The investigation into the precise mechanisms of action is also a critical research avenue. For example, some benzothiazole derivatives have been found to induce apoptosis and cell cycle arrest in cancer cells by inhibiting both AKT and ERK signaling pathways. nih.govresearchgate.net Understanding these intricate pathways will enable the development of more selective and effective therapies.
Design of Multifunctional Benzothiazole-Based Agents
There is a growing trend in drug design to develop multifunctional or hybrid molecules that can hit multiple targets simultaneously. researchgate.net This strategy is particularly relevant for complex, multifactorial diseases. nih.gov The versatile benzothiazole scaffold is an ideal platform for creating such agents. unife.itresearchgate.net
Researchers are designing benzothiazole derivatives that combine multiple pharmacological properties into a single molecule. mdpi.com Examples of this approach include:
Antioxidant and Photoprotective Agents: Benzothiazole derivatives have been synthesized and evaluated for their combined effectiveness as antioxidants and UV filters, which could be beneficial for skin protection. unife.itnih.govnih.gov
Anticancer and Anti-inflammatory Agents: Recent studies have focused on developing benzothiazole compounds with dual anticancer and anti-inflammatory activities, targeting the link between chronic inflammation and cancer development. nih.govfrontiersin.org
Dual sEH/FAAH Inhibitors: Benzothiazole-phenyl analogs have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), representing a promising approach for pain management. nih.gov
Molecular Hybridization: This involves combining the benzothiazole scaffold with other known bioactive pharmacophores to create hybrid molecules with enhanced activity. For example, hybrids of 2-aminobenzothiazole with pyrazoles or thiazolidinediones have been developed as potent VEGFR-2 inhibitors. nih.gov
This multifunctional approach holds the promise of creating more effective therapies with potentially reduced chances of drug resistance. researchgate.net
Table 2: Examples of Multifunctional Benzothiazole Derivatives
| Compound Class | Combined Activities | Potential Application | Reference |
|---|---|---|---|
| Hydroxylated 2-arylbenzothiazoles | Antioxidant, UV-filtering, Antiproliferative | Skin protection, Cancer therapy | mdpi.com |
| Benzothiazole-phenyl analogs | sEH inhibition, FAAH inhibition | Pain management | nih.gov |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Anticancer, Anti-inflammatory (TNF-α, IL-6 inhibition) | Cancer therapy | nih.govresearchgate.net |
| Benzothiazole-Acylhydrazone Hybrids | UVA filtering, Antioxidant, Antiproliferative | Skin protection, Cancer therapy | mdpi.com |
Integration with Advanced Delivery Systems and Nanotechnology for Targeted Research Applications
Future research in this area will likely explore:
Nanoparticle Formulations: Encapsulating benzothiazole compounds within nanoparticles can improve their solubility, protect them from degradation, and enable targeted delivery to specific cells or tissues, such as tumors.
Prodrug Strategies: Designing prodrugs of benzothiazole derivatives can improve their pharmacokinetic profiles. wjahr.com These inactive precursors are converted into the active drug at the target site, potentially reducing off-target effects.
Stimuli-Responsive Systems: Advanced delivery systems that release their payload in response to specific stimuli (e.g., pH, enzymes, temperature) present in the disease microenvironment can lead to more precise and effective treatment. frontiersin.org
Supramolecular Delivery Systems: The use of carriers like pillararenes for creating stimuli-responsive supramolecular delivery systems is an emerging area that could be applied to benzothiazole-based drugs for cancer therapy. frontiersin.org
These advanced delivery strategies will be crucial for translating the in vitro potential of compounds like this compound into effective in vivo applications.
High-Throughput Screening and Combinatorial Chemistry Approaches
To accelerate the discovery of new and potent benzothiazole derivatives, high-throughput screening (HTS) and combinatorial chemistry are essential tools. publish.csiro.au HTS allows for the rapid testing of thousands to millions of compounds for a specific biological activity using automated systems. mdpi.com
Key Strategies:
Combinatorial Synthesis: This approach enables the rapid generation of large, structurally diverse libraries of benzothiazole analogs. publish.csiro.auresearchgate.net For example, a diversity-oriented synthesis using an iodine-catalyzed oxidative cyclization can simultaneously produce multiple classes of benzothiazole derivatives from the same starting materials. publish.csiro.au Click chemistry is another powerful tool used to generate libraries of novel benzothiazole analogs for screening. nih.gov
HTS Assays: The development of robust HTS assays is critical for screening these large compound libraries. mdpi.com Facilities often use 96-well or 384-well plate formats to screen for activity against various targets, including enzymes and cell lines. uwm.edu
Focused Libraries: In addition to broad screening, researchers create focused libraries of compounds, such as benzothiazoles, that are known to be active against certain target classes. uwm.edu This increases the probability of finding potent hits.
The combination of combinatorial synthesis to build diverse libraries and HTS to rapidly evaluate them will undoubtedly lead to the identification of novel benzothiazole-based leads with significant therapeutic potential. researchgate.netnih.gov
Q & A
Basic: What are the standard synthetic routes for Benzothiazol-2-yl-(4-chloro-phenyl)-amine?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes reacting 2-aminobenzothiazole with 4-chloro-substituted electrophiles (e.g., dithiazolium salts) in dichloromethane (DCM) under reflux, yielding orange solids after recrystallization . Another approach involves cyclization of substituted benzoic acid hydrazides using phosphorous oxychloride at 120°C (see for analogous methods) . Key steps include controlling temperature (<10°C during bromine addition in glacial acetic acid, as in ) and optimizing solvent systems (e.g., ethanol for recrystallization) .
Basic: How is the structure of this compound characterized experimentally?
Methodological Answer:
Structural validation employs spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1611 cm⁻¹ and N-H at ~3315 cm⁻¹, as shown in and ) .
- 1H NMR confirms aromatic proton environments (δ 7.17–7.55 ppm for aryl-H and NH signals at δ 4.03 ppm; see and ) .
- 13C NMR resolves carbon environments (e.g., δ 175.3 ppm for thiazole carbons; ) .
- HRMS validates molecular weight (e.g., m/z 365.94 [M+] in ) .
Basic: What biological activities have been reported for benzothiazole derivatives?
Methodological Answer:
Benzothiazoles are evaluated for antimicrobial and anticancer potential. For example, describes antimicrobial assays against bacterial (e.g., E. coli) and fungal strains (e.g., C. albicans) using disk diffusion or microdilution methods . Biological activity correlates with substituents: electron-withdrawing groups (e.g., Cl) enhance membrane penetration, as noted in for analogous benzoxazoles .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with software like SHELXL ( ) determines bond angles, torsion angles, and packing interactions. For example, reports torsion angles (e.g., −179.8° for C-Cl⋯N interactions) and hydrogen-bonding networks critical for stability . Refinement protocols (e.g., using SHELXPRO for macromolecular interfaces) ensure accuracy, especially for chiral centers or disordered regions .
Advanced: What computational methods predict electronic properties of benzothiazole derivatives?
Methodological Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP in ) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution . For example, exact-exchange terms improve thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies) . Software like Gaussian or ORCA models substituent effects (e.g., Cl’s electron-withdrawing impact on aromatic rings) .
Advanced: How are reaction mechanisms elucidated for benzothiazole synthesis?
Methodological Answer:
Mechanistic studies combine kinetic analysis and intermediate trapping. uses TLC to monitor reaction progress (e.g., bromine addition to aniline derivatives at controlled temperatures) . Isotopic labeling (e.g., 15N in KSCN) or in-situ IR tracks thiocyanate cyclization steps. For phosphorous oxychloride-mediated cyclizations ( ), 31P NMR identifies reactive intermediates like phosphorylated hydrazides .
Advanced: How can spectral data contradictions (e.g., NMR shifts) be resolved?
Methodological Answer:
Contradictions arise from solvent effects, tautomerism, or paramagnetic impurities. For example:
- Solvent polarity : CDCl3 vs. DMSO-d6 alters NH proton shifts ( vs. 14) .
- Tautomeric equilibria : Thione-thiol tautomerism in benzothiazoles affects IR and NMR ( ) .
- Dynamic effects : Variable-temperature NMR (e.g., −40°C to 25°C) slows exchange processes, resolving overlapping signals .
Advanced: What strategies optimize yield in multi-step benzothiazole syntheses?
Methodological Answer:
Optimization involves:
- Catalyst screening : TiO2 nanocatalysts improve thiazole cyclization efficiency ( ) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours for analogous compounds in ) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates isomers; recrystallization (ethanol/water) enhances purity ( and ) .
Advanced: How do substituents (e.g., Cl, Br) influence benzothiazole reactivity?
Methodological Answer:
Electrophilic substituents (Cl, Br) direct regioselectivity in electrophilic aromatic substitution. shows bromine at the para position stabilizes intermediates via resonance . Halogens also modulate redox potentials: cyclic voltammetry (CV) in reveals Cl’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
Advanced: What are the challenges in scaling up benzothiazole syntheses?
Methodological Answer:
Scale-up issues include:
- Exothermic reactions : Bromine addition ( ) requires precise temperature control (<10°C) to avoid side products .
- Solvent recovery : DCM ( ) and acetic acid ( ) necessitate distillation for reuse .
- Crystallization uniformity : Seeding techniques ensure consistent crystal size during recrystallization ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
